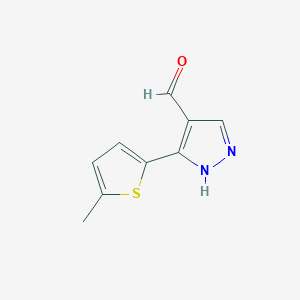
1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- is a heterocyclic compound that features a pyrazole ring substituted with a carboxaldehyde group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another common method involves the reaction of pyrazole derivatives with formylating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize high-yield synthetic routes that can be scaled up efficiently. These methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include pyrazole derivatives with modified functional groups, such as alcohols, acids, and halogenated compounds .
Scientific Research Applications
1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research explores its potential as a precursor for drug candidates targeting various diseases.
Industry: It is utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the carboxaldehyde and thienyl groups, which can participate in various chemical reactions. These interactions can lead to the formation of stable intermediates that exert biological effects .
Comparison with Similar Compounds
- 1-Phenyl-1H-pyrazole-4-carboxaldehyde
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Uniqueness: 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of specialized heterocyclic systems and bioactive molecules .
Biological Activity
1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazole ring with a carboxaldehyde functional group and a thienyl substituent, which contributes to its biological properties. The synthesis of pyrazole derivatives typically involves reactions such as the Vilsmeier-Haack reaction or condensation methods involving hydrazines and carbonyl compounds .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 1H-Pyrazole-4-carboxaldehyde have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 0.22 μg/mL, showcasing their potency .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 1H-Pyrazole-4-carboxaldehyde | 0.22 | Staphylococcus aureus |
| Other derivatives | 0.25 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles has been extensively studied, particularly their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Antitumor Activity
Research has indicated that pyrazole derivatives possess antitumor properties, with some compounds exhibiting selective cytotoxicity against cancer cell lines. This activity is believed to be linked to their ability to interfere with cellular signaling pathways involved in tumor progression .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated several pyrazole derivatives for their antimicrobial efficacy using the ALAMAR radiometric system against Mycobacterium tuberculosis and various bacterial strains. The results highlighted a series of compounds with promising activity levels compared to standard antibiotics .
- Anti-inflammatory Research : Another investigation focused on the synthesis of 3-substituted phenyl-pyrazole derivatives that exhibited significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers effectively .
- Antitumor Evaluation : A recent study assessed the cytotoxic effects of various pyrazole compounds on human cancer cell lines, revealing that some derivatives could induce apoptosis through mitochondrial pathways .
Properties
CAS No. |
161398-16-9 |
|---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11) |
InChI Key |
MLUVDLJKEDAKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=NN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















